molecular formula C16H15F3N2O3 B3043364 3-[2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethoxy]propanoic acid CAS No. 849924-93-2

3-[2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethoxy]propanoic acid

Cat. No.: B3043364
CAS No.: 849924-93-2
M. Wt: 340.3 g/mol
InChI Key: AFMLTUYQSBFOMQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethoxy]propanoic acid involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a pyrazine derivative with a trifluoromethyl-substituted phenyl group.

Chemical Reactions Analysis

3-[2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethoxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The pyrazine ring and trifluoromethyl group are key structural features that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

3-[2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethoxy]propanoic acid can be compared with other similar compounds, such as:

    Pyrazine derivatives: These compounds share the pyrazine ring structure and may have similar biological activities.

    Trifluoromethyl-substituted phenyl compounds: These compounds share the trifluoromethyl group and may have similar chemical properties.

The uniqueness of this compound lies in its combination of the pyrazine ring and trifluoromethyl group, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

3-[2-pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c17-16(18,19)12-3-1-11(2-4-12)14(24-8-5-15(22)23)9-13-10-20-6-7-21-13/h1-4,6-7,10,14H,5,8-9H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMLTUYQSBFOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC2=NC=CN=C2)OCCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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